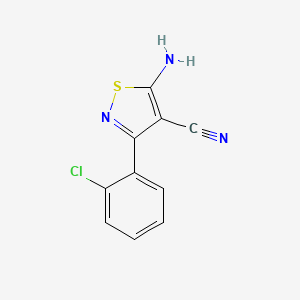

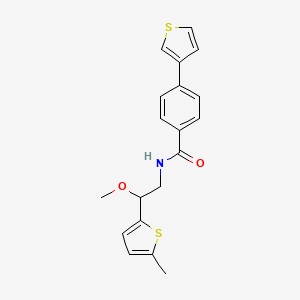

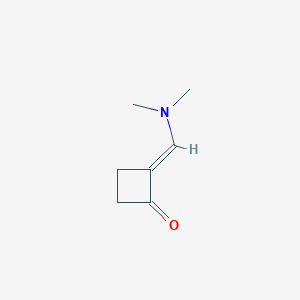

![molecular formula C7H6N4S B2509178 N-[(Z)-3-噻吩甲亚胺]-4H-1,2,4-三唑-4-胺 CAS No. 125142-81-6](/img/structure/B2509178.png)

N-[(Z)-3-噻吩甲亚胺]-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine is a derivative of 4H-1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and its potential in pharmaceutical applications due to its various biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the reaction of 4-amino-4H-1,2,4-triazole with different reagents to introduce various substituents into the molecule. For instance, the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene leads to the formation of N-(4H-1,2,4-triazol-4-yl)acetamide, which can further react with various aromatic aldehydes to afford substituted acrylamides . Although the specific synthesis of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine is not detailed in the provided papers, similar synthetic routes could be employed by using a thienylmethylidene derivative as the aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was elucidated using this method, revealing a monoclinic system with specific geometric parameters . The molecular structure of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would likely show similar features characteristic of triazole derivatives, such as the potential for hydrogen bonding and a planar geometry around the triazole ring.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The presence of multiple nitrogen atoms in the triazole ring makes it a versatile moiety for further functionalization. For example, the reduction of a benzylidene-thiazol-2-amine derivative with NaBH4 has been used to synthesize a compound with antitumor activity . The reactivity of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would be influenced by the substituents present on the triazole ring and could be explored in similar reduction reactions or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect properties such as solubility, melting point, and reactivity. The triazole ring itself contributes to the compound's stability and potential biological activity. The specific properties of N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine would need to be determined experimentally, but it can be anticipated that the compound would exhibit properties typical of triazole derivatives, such as moderate solubility in organic solvents and the potential for biological activity .

科学研究应用

配合物形成和结构分析

研究表明,类似的三唑化合物具有与金属形成复杂结构的潜力。例如,孙等人(2010 年)的一项研究讨论了含 4-氨基-1,2,4-三唑的席夫碱配体的 Ag(I) 一维链状配合物的形成。该配合物在室温下表现出独特的结构性质和蓝色荧光(Sun et al., 2010)。

金属配合物的合成和表征

Sancak 等人(2007 年)的另一项研究报告了由 4-氨基-1,2,4-三唑衍生的取代三唑席夫碱合成的 Cu(II)、Ni(II) 和 Fe(II) 配合物的合成和结构表征。这些配合物使用各种光谱方法表征,并根据所涉及的金属离子显示出不同的几何结构(Sancak et al., 2007)。

新型合成方法

Panchal 和 Patel(2011 年)探索了从 4-氨基-4H-1,2,4-三唑合成 N-(5-(取代苯基)-4,5-二氢-1H-吡唑-3-基)-4H-1,2,4-三唑-4-胺,强调了三唑衍生物合成中的一种新方法(Panchal & Patel, 2011)。

抗菌应用

Bektaş 等人(2007 年)合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性。其中一些化合物对各种微生物表现出良好至中等的活性,表明它们在医学应用中的潜力(Bektaş et al., 2007)。

在工业和医药化学中的应用

Nazarov 等人(2022 年)对氨基-1,2,4-三唑的工业用途进行了全面综述,重点介绍了它们在农业、医药和高能物质中的应用。这篇综述提供了对这些化合物多样化工业应用的见解(Nazarov et al., 2022)。

属性

IUPAC Name |

(Z)-1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H/b10-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDZYZPNMAOEJ-KMKOMSMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N\N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

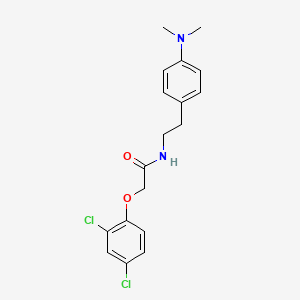

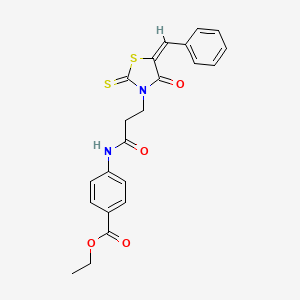

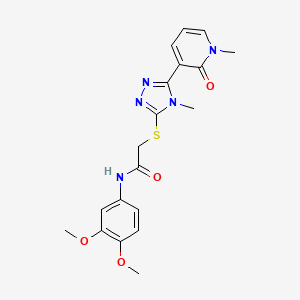

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

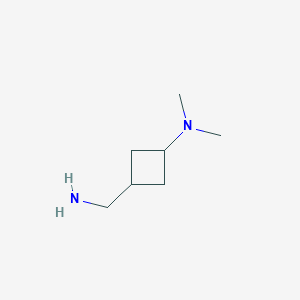

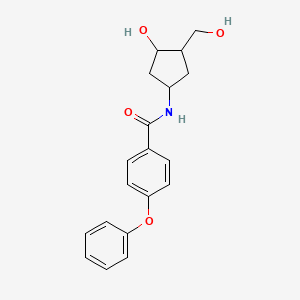

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

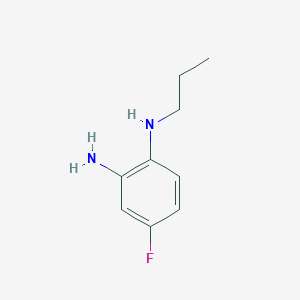

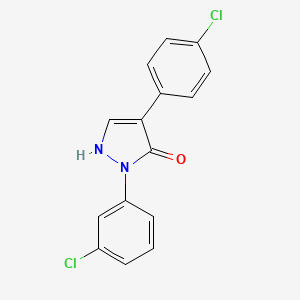

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)